molecular formula C10H18ClNO2 B2572125 Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 2230807-44-8

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride

Cat. No.: B2572125
CAS No.: 2230807-44-8
M. Wt: 219.71
InChI Key: CCCDDLSIWMSVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride is a spirocyclic compound featuring a nitrogen atom (aza) at the 5-position of a fused [3.4] ring system, with an ethyl carboxylate ester substituent at the 8-position. This molecule serves as a versatile building block in medicinal chemistry, particularly for developing protease inhibitors, kinase modulators, and CNS-targeted therapeutics due to its constrained spirocyclic architecture . The hydrochloride salt enhances solubility in polar solvents, facilitating its use in biological assays.

Properties

IUPAC Name

ethyl 5-azaspiro[3.4]octane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-4-7-11-10(8)5-3-6-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCDDLSIWMSVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with an ester or acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences and Implications

The following table summarizes critical structural and functional variations among analogs:

Compound Name Structural Difference Molecular Formula Molecular Weight (g/mol) Key Properties References
Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride (Target) 5-aza spiro[3.4] core; ethyl carboxylate C₉H₁₆ClNO₂ ~205.69* Soluble in DMSO; stable at -80°C (6 months) or -20°C (1 month)
Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate Oxygen (oxa) replaces one nitrogen in the spiro ring C₉H₁₅NO₃ 209.22 Increased polarity due to oxa substitution; potential for altered metabolic stability
5-Azaspiro[3.4]octan-8-ol hydrochloride Hydroxyl group replaces ethyl carboxylate C₇H₁₂ClNO ~163.63 Higher polarity; reduced lipophilicity compared to ester analogs
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Bicyclo[3.2.1] system instead of spiro; ketone at 3-position C₁₀H₁₅NO₃ 197.23 Increased ring strain; potential for enhanced reactivity
Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate hydrochloride Sulfur (thia) replaces one nitrogen; methyl ester C₈H₁₄ClNO₂S 223.70 Higher lipophilicity; sulfur may improve membrane permeability
Methyl 5-Thia-2-Azaspiro[3.4]octane-8-carboxylate 5,5-Dioxide Hydrochloride Sulfur dioxide moiety; methyl ester C₈H₁₄ClNO₄S 255.71 Increased polarity; potential for reduced CNS penetration
5-Thia-8-azaspiro[3.6]decane hydrochloride Larger spiro[3.6] system; sulfur substitution C₈H₁₄ClNS 199.72 Expanded ring size may reduce target binding efficiency

*Molecular weight inferred from analogous compounds in .

Physicochemical and Handling Considerations

  • Solubility : The target compound’s solubility in DMSO and stability under freezing conditions (-80°C) make it suitable for long-term storage in biological studies .
  • Synthesis Challenges : Analogous compounds (e.g., bicyclo derivatives) require multi-step syntheses involving ketone intermediates or hydrazine couplings, as seen in and .

Biological Activity

Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique spirocyclic structure, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that allows for specific interactions with biological targets. The presence of the hydrochloride salt enhances its solubility and reactivity, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways critical for cell communication and function.

Antiviral Properties

Recent studies have investigated the antiviral potential of this compound against various viral strains. For instance, in vitro assays demonstrated significant antiviral activity against coronaviruses, suggesting its potential as a therapeutic agent in viral infections.

Compound Cell Line CC50 (µM) IC50 (µM) Selectivity Index (SI)
Ethyl 5-Azaspiro[3.4]octane-8-carboxylate HClMRC-5670 ± 293202.09
ChloroquineMRC-560 ± 30.1600

This table illustrates the comparative cytotoxicity and antiviral efficacy of this compound against established antiviral agents like chloroquine.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, including HCT-8 cells, with a CC50 value significantly lower than that of conventional chemotherapeutics.

Case Studies

  • Antiviral Efficacy Against Coronaviruses : A study assessed the protective effects of this compound on MRC-5 and HCT-8 cell lines prior to viral infection. Results showed substantial inhibition of viral replication when treated before infection, suggesting a preventive mechanism.
  • Cytotoxicity Profiling : In another investigation, the compound was tested across several human cell lines to determine its cytotoxic profile. The results indicated that it had a lower toxicity compared to traditional antiviral drugs, making it a candidate for further development.

Research Applications

This compound is being explored for multiple applications:

  • Drug Development : Its unique structure provides a scaffold for designing new drugs targeting viral infections and cancer.
  • Biological Research : The compound serves as a tool in studying enzyme functions and receptor interactions in cellular processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.